2-Chloro-5-(trifluoromethyl)quinoxaline
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Overview
Description
2-Chloro-5-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is part of the quinoxaline family, known for its diverse biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloropyridine with sodium trifluoromethanesulfonate in the presence of a manganese catalyst . Another method includes the cyclization of substituted o-phenylenediamines with CF3-containing α-diketones . These reactions are usually carried out under anhydrous conditions and a nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale cyclization reactions, employing catalysts and reagents that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinoxalines.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Oxidation: Often carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activity and improved pharmacological properties .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)quinoxaline: Shares similar structural features but differs in the position of the trifluoromethyl group.
2-Chloro-3-(trifluoromethyl)quinoxaline: Another closely related compound with variations in substitution patterns.
Uniqueness
2-Chloro-5-(trifluoromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Chloro-5-(trifluoromethyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C9H5ClF3N1, with a molecular weight of approximately 232.59 g/mol. The compound features a quinoxaline backbone characterized by two nitrogen atoms and the presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potential as an inhibitor against various cancer cell lines. For instance, derivatives of quinoxaline have shown promising results in inhibiting neuroblastoma cell lines SK-N-SH and IMR-32, with some derivatives displaying better activities than standard chemotherapeutics like doxorubicin .
The following table summarizes some key findings related to its anticancer activity:
Cell Line | IC50 (μg/mL) | Comparison |
---|---|---|
SK-N-SH | 0.01 - 0.06 | More effective than doxorubicin |
IMR-32 | Not specified | Similar sensitivity across lines |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that quinoxaline derivatives exhibit dual activity as anticancer and antimicrobial agents, making them versatile in therapeutic applications .
The mechanism underlying the biological activity of this compound involves its interaction with specific biological targets. The compound acts as an inhibitor for certain receptors and enzymes, which is crucial in modulating cellular pathways associated with cancer proliferation and bacterial infection .
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:
- Anticancer Trials : A series of trials evaluated the efficacy of quinoxaline derivatives in treating stage IV colorectal cancer and small-cell lung cancer, demonstrating significant tumor reduction compared to control groups .
- Antimicrobial Evaluations : Clinical evaluations indicated that compounds derived from quinoxaline exhibited higher antibacterial activity than standard antibiotics like chloramphenicol and ampicillin against various bacterial strains .
Properties
Molecular Formula |
C9H4ClF3N2 |
---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-4-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-4H |
InChI Key |
SSOBNLXBFDTRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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